molecular formula C11H17N B586878 1-(3-Methylphenyl)butan-2-amine CAS No. 147702-27-0

1-(3-Methylphenyl)butan-2-amine

Cat. No.: B586878
CAS No.: 147702-27-0
M. Wt: 163.264
InChI Key: UCIXNWNOJITDSI-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)butan-2-amine is a secondary amine featuring a butan-2-amine backbone substituted with a 3-methylphenyl group at the first carbon. Its molecular formula is C₁₁H₁₅N (molecular weight: 161.24 g/mol).

Properties

CAS No.

147702-27-0

Molecular Formula

C11H17N

Molecular Weight

163.264

IUPAC Name

1-(3-methylphenyl)butan-2-amine

InChI

InChI=1S/C11H17N/c1-3-11(12)8-10-6-4-5-9(2)7-10/h4-7,11H,3,8,12H2,1-2H3

InChI Key

UCIXNWNOJITDSI-UHFFFAOYSA-N

SMILES

CCC(CC1=CC=CC(=C1)C)N

Synonyms

Benzeneethanamine, -alpha--ethyl-3-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences
1-(3-Methylphenyl)butan-2-amine C₁₁H₁₅N 161.24 3-methylphenyl Reference compound
1-(4-Chlorophenyl)butan-2-amine C₁₀H₁₄ClN 183.68 4-chlorophenyl Chlorine substituent increases polarity
1-(3,4-Dimethoxyphenyl)butan-2-amine C₁₂H₁₉NO₂ 209.29 3,4-dimethoxyphenyl Methoxy groups enhance solubility
3-Methoxy-1-(3-methylphenyl)butan-2-amine C₁₂H₁₉NO 193.29 3-methylphenyl + 3-methoxy on amine chain Methoxy on amine alters conformation
1-(2-Methoxyphenyl)-3-methylbutan-1-amine C₁₂H₁₉NO 193.29 2-methoxyphenyl + branched chain Altered stereochemistry and lipophilicity
Key Observations:
  • Polarity: Chlorine (electron-withdrawing) and methoxy (electron-donating) groups significantly alter polarity and solubility. For example, 1-(3,4-dimethoxyphenyl)butan-2-amine (C₁₂H₁₉NO₂) has higher aqueous solubility due to hydrogen bonding from methoxy groups .

Physicochemical Properties

Data from analogous compounds suggest trends:

  • Boiling Point : Branched-chain analogues like 1-(2-Methoxyphenyl)-3-methylbutan-1-amine () may exhibit lower boiling points due to reduced intermolecular forces.
  • Acid Stability : Triphenylbutanamine derivatives () show stability at pH = 1, critical for oral bioavailability. The 3-methylphenyl group in the target compound may confer similar acid resistance.
  • Lipophilicity : Methyl groups increase lipophilicity compared to polar substituents (e.g., -OCH₃ or -Cl), influencing blood-brain barrier penetration .

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